6-phenylhex-5-ynal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-phenylhex-5-ynal is an organic compound with the molecular formula C12H12O. It is characterized by a phenyl group attached to a hexynal chain, making it a versatile compound in organic synthesis and research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenylhex-5-ynal can be achieved through various methods. One common approach involves the use of allyltriphenylphosphonium bromide and n-butyllithium in tetrahydrofuran and hexane at 0°C, followed by the addition of 6-phenylhex-5-yn-1-al . This reaction is typically carried out under inert atmosphere using Schlenk techniques .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-phenylhex-5-ynal undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: Various substituents can be introduced at different positions on the phenyl ring or the hexynal chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 6-Phenylhex-5-ynoic acid, while reduction can produce 6-Phenylhex-5-yn-1-ol .
Scientific Research Applications
6-phenylhex-5-ynal has versatile applications in scientific research, including:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Medicinal Chemistry: Its unique structure makes it valuable for developing new pharmaceutical compounds.
Molecular Interactions: It is used to study molecular interactions and reaction mechanisms.
Mechanism of Action
The mechanism of action of 6-phenylhex-5-ynal involves its interaction with various molecular targets and pathways. The aldehyde group can form Schiff bases with amines, leading to the formation of imines. Additionally, the phenyl group can participate in π-π interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
6-Phenylhex-5-yn-1-ol: This compound is similar in structure but has an alcohol group instead of an aldehyde group.
Phenylacetylene: Another similar compound with a phenyl group attached to an acetylene chain.
Uniqueness
6-phenylhex-5-ynal is unique due to its aldehyde group, which provides distinct reactivity compared to its alcohol and acetylene counterparts. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
IUPAC Name |
6-phenylhex-5-ynal |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-11H,1-2,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTUDVILEUQRPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CCCCC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.